Population Pharmacokinetic Clearance of 6β-Hydroxybudesonide Compared to Parent Budesonide and 16α-Hydroxyprednisolone
Population pharmacokinetic modeling in healthy male volunteers administered a 9 mg oral dose of budesonide yielded a systemic clearance (Cl) estimate of 9.01 L/h for 6β-hydroxybudesonide, compared to 14.53 L/h for the parent drug budesonide [1]. The absorption rate constant (kam) for 6β-hydroxybudesonide was determined as 0.01 h⁻¹, whereas the absorption rate (kan) for the alternate major metabolite 16α-hydroxyprednisolone was substantially higher at 0.46 h⁻¹, reflecting distinct formation/disposition kinetics [1].
| Evidence Dimension | Systemic clearance (Cl) |
|---|---|
| Target Compound Data | 9.01 L/h |
| Comparator Or Baseline | Budesonide (parent): 14.53 L/h |
| Quantified Difference | 38% lower clearance than parent |
| Conditions | Population PK model, 9 mg oral budesonide dose, healthy males (n=7), SAEM algorithm, Monolix 2021R1 |
Why This Matters
Quantitative clearance values are essential for designing sampling schedules in pharmacokinetic studies and interpreting metabolite exposure data relative to parent drug, directly impacting bioequivalence assessment protocols.
- [1] Alexopoulou E, Karakitsios E, Athanasiadou I, Georgakopoulos K, Valsami G, Dokoumetzidis A. Population pharmacokinetics of budesonide (BDS) and its two main metabolites 6β-hydroxy-budesonide(6OH-BDS) and 16α-hydroxy-prednisolone(16OH-PREDN) with and without hyperhydration effect. PAGE 30 (2022) Abstr 10007. View Source
